

# chemical structure and properties of Sodium Danshensu

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## Compound of Interest

Compound Name: Sodium Danshensu

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An In-depth Technical Guide to **Sodium Danshensu**: Chemical Structure, Properties, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Sodium Danshensu** (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*).<sup>[1][2]</sup> Its conversion to a sodium salt enhances chemical stability and bioavailability, making it a promising candidate for pharmaceutical development.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanisms of action of **Sodium Danshensu**. It includes detailed experimental protocols for its synthesis and key pharmacological assessments, presents quantitative data in structured tables, and visualizes its complex signaling pathways to support further research and drug development efforts.

## Chemical Structure and Physicochemical Properties

**Sodium Danshensu**, or Sodium ( $\pm$ )- $\beta$ -(3,4-dihydroxyphenyl)lactate, is a phenolic acid derivative.<sup>[1]</sup> The introduction of a sodium ion improves the compound's stability compared to its parent compound, Danshensu, which is sensitive to oxidation.<sup>[1][3]</sup>

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Table 1: Physicochemical Properties of **Sodium Danshensu**

Property	Value	Reference(s)
CAS Number	67920-52-9	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NaO <sub>5</sub>	[4][6]
Molecular Weight	220.16 g/mol	[4][6]
Appearance	White to off-white or beige crystalline solid/powder	[2][7]
Melting Point	>230°C (decomposes)	[7]
Solubility	Water: ≥22.1 mg/mL[6], ≥33 mg/mL[4], 20 mg/mL (clear solution)DMSO: ≥16.47 mg/mL[6], 1 mg/mL[5]Ethanol: Insoluble[6][8]Methanol: Soluble[9]	[4][5][6][8][9]
Stability	More stable than Danshensu; Hygroscopic. Store at 2-8°C in an inert atmosphere.[1][3][7][9]	[1][3][7][9]
SMILES String	[O-]C(C(Cc1cc(O)c(O)cc1)O)=O.[Na+]	[4][10]

## Synthesis and Purification

The primary method for preparing **Sodium Danshensu** involves the extraction of Danshensu from *Salvia miltiorrhiza* followed by neutralization.[2] A patented method for scalable production

of high-purity **Sodium Danshensu** provides a detailed workflow.[\[11\]](#)

## Experimental Protocol 1: Large-Scale Preparation of High-Purity (>98%) Sodium Danshensu[\[12\]](#)

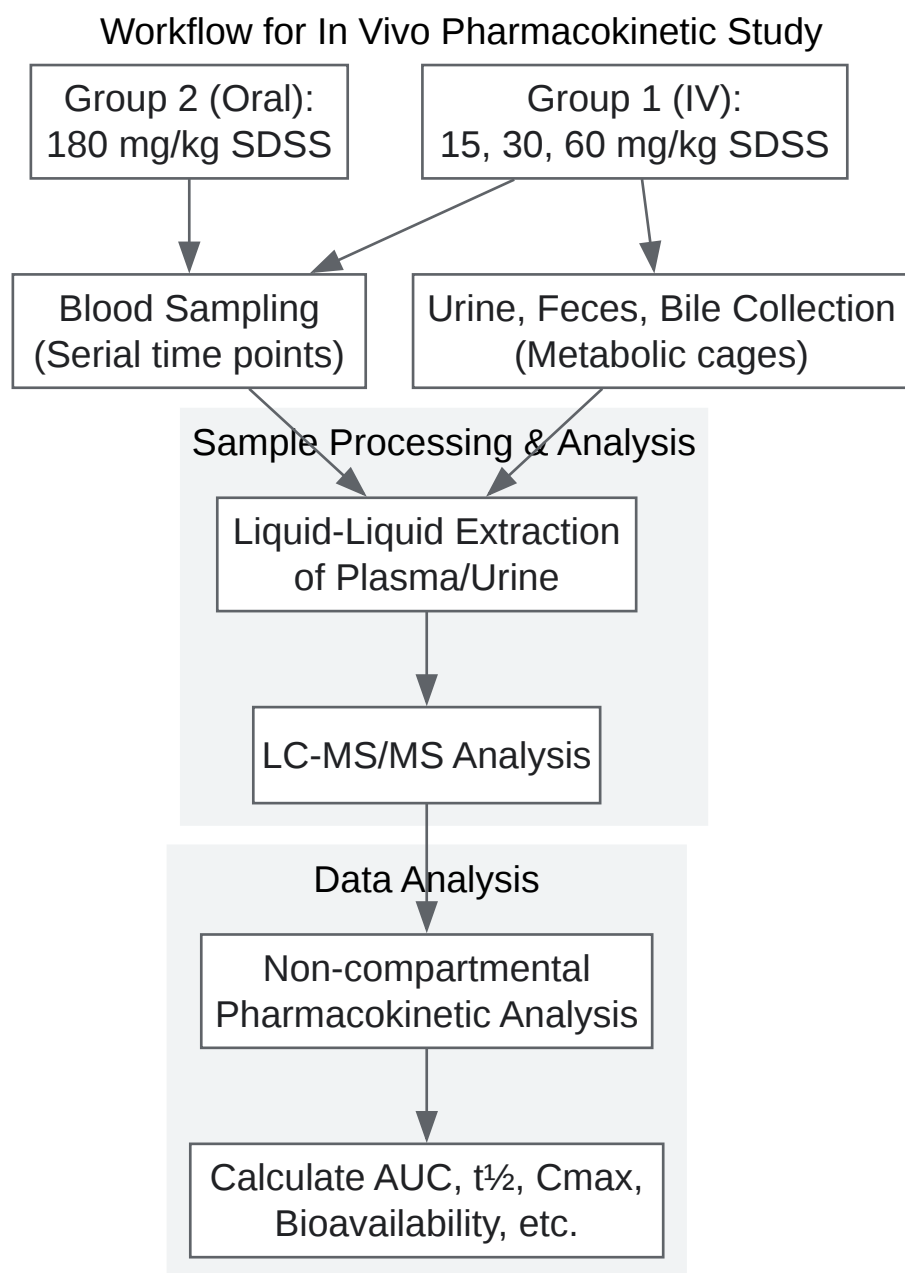
- Defatting: Slice dried *Salvia miltiorrhiza* root and soak in absolute ethanol for 2-3 hours to remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.
- Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.
- Concentration & Separation: Concentrate the extract under reduced pressure. Apply the concentrated extract to a macroporous resin column.
- Elution & Crystallization: Elute the column with a weakly alkaline phosphate buffer (pH 8-9). Collect the eluate and allow it to crystallize for 12 hours.
- Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce recrystallization.
- Final Processing: Repeat the recrystallization step. Dry the final product via microwave drying and perform high-temperature sterilization. Use nitrogen protection during refining to prevent oxidation.

## Pharmacokinetics

Preclinical studies in rats have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Sodium Danshensu**. These studies indicate poor oral bioavailability, suggesting suitability for intravenous administration.[\[1\]](#)[\[12\]](#)

## Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of **Sodium Danshensu** in rats.[\[1\]](#)[\[13\]](#)



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Caption: Workflow for a preclinical pharmacokinetic study of **Sodium Danshensu**.

## Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of **Sodium Danshensu** in Rats (Intravenous Administration, n=6)[1]

Parameter	15 mg/kg	30 mg/kg	60 mg/kg
$t_{1/2}$ (h)	$2.76 \pm 0.72$	$3.00 \pm 0.31$	$2.64 \pm 0.44$
$AUC_{0-12}$ ( $\mu\text{g}\cdot\text{h/mL}$ )	$12.67 \pm 1.40$	$34.27 \pm 2.49$	$67.70 \pm 11.71$
$AUC_{0-\infty}$ ( $\mu\text{g}\cdot\text{h/mL}$ )	$13.06 \pm 1.45$	$35.88 \pm 2.65$	$69.96 \pm 12.00$
$MRT_{0-\infty}$ (h)	$3.39 \pm 0.82$	$3.86 \pm 0.36$	$3.39 \pm 0.54$
CL (L/h/kg)	$1.16 \pm 0.13$	$0.84 \pm 0.06$	$0.87 \pm 0.15$
$V_z$ (L/kg)	$4.54 \pm 0.76$	$3.63 \pm 0.41$	$3.29 \pm 0.50$

Table 3: Pharmacokinetic Parameters of **Sodium Danshensu** in Rats (Oral Administration, n=6)[1]

Parameter	180 mg/kg
$t_{1/2}$ (h)	$3.61 \pm 0.58$
$T_{\max}$ (h)	$1.40 \pm 0.30$
$C_{\max}$ ( $\mu\text{g/mL}$ )	$1.15 \pm 0.28$
$AUC_{0-12}$ ( $\mu\text{g}\cdot\text{h/mL}$ )	$4.90 \pm 0.70$
$AUC_{0-\infty}$ ( $\mu\text{g}\cdot\text{h/mL}$ )	$4.92 \pm 0.71$
Absolute Bioavailability (F%)	13.72%

## Distribution, Metabolism, and Excretion

- Distribution: **Sodium Danshensu** is widely distributed, with the highest concentration found in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]
- Metabolism: The primary metabolic pathways are Phase II reactions, including methylation, sulfation, and acetylation of the parent Danshensu molecule.[1][12]
- Excretion: After intravenous administration, the majority of the dose is excreted in the urine as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary

(0.83%) excretion are minor pathways.[1][12]

## Pharmacodynamics and Mechanism of Action

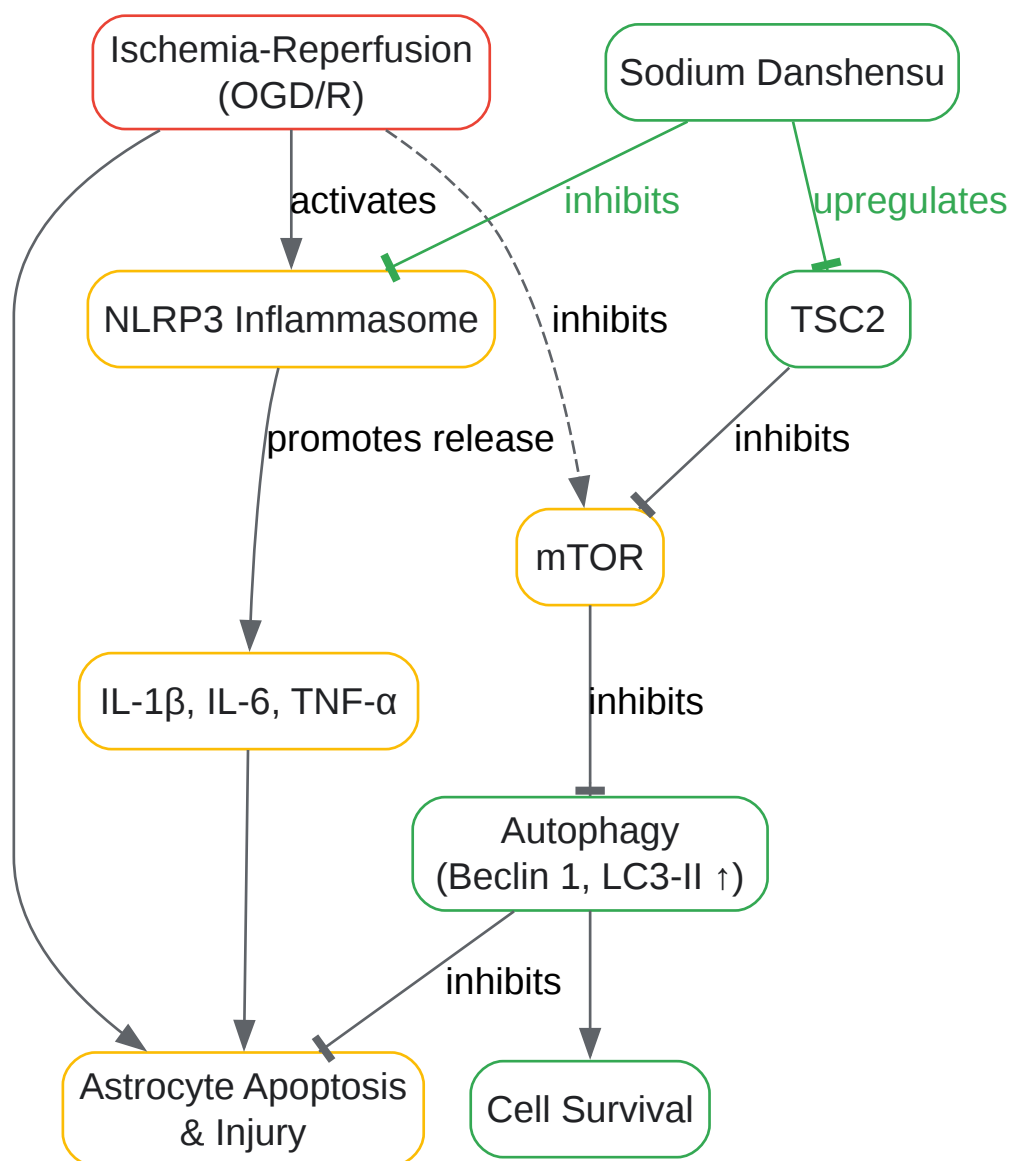
**Sodium Danshensu** exhibits pleiotropic pharmacological effects, including neuroprotection, regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are mediated through the modulation of multiple intracellular signaling pathways.

### Neuroprotection

**Sodium Danshensu** has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation by modulating key signaling cascades.

#### A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), **Sodium Danshensu** protects against injury by inhibiting the NLRP3 inflammasome and promoting autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing damaged cellular components and reducing apoptosis.[16]

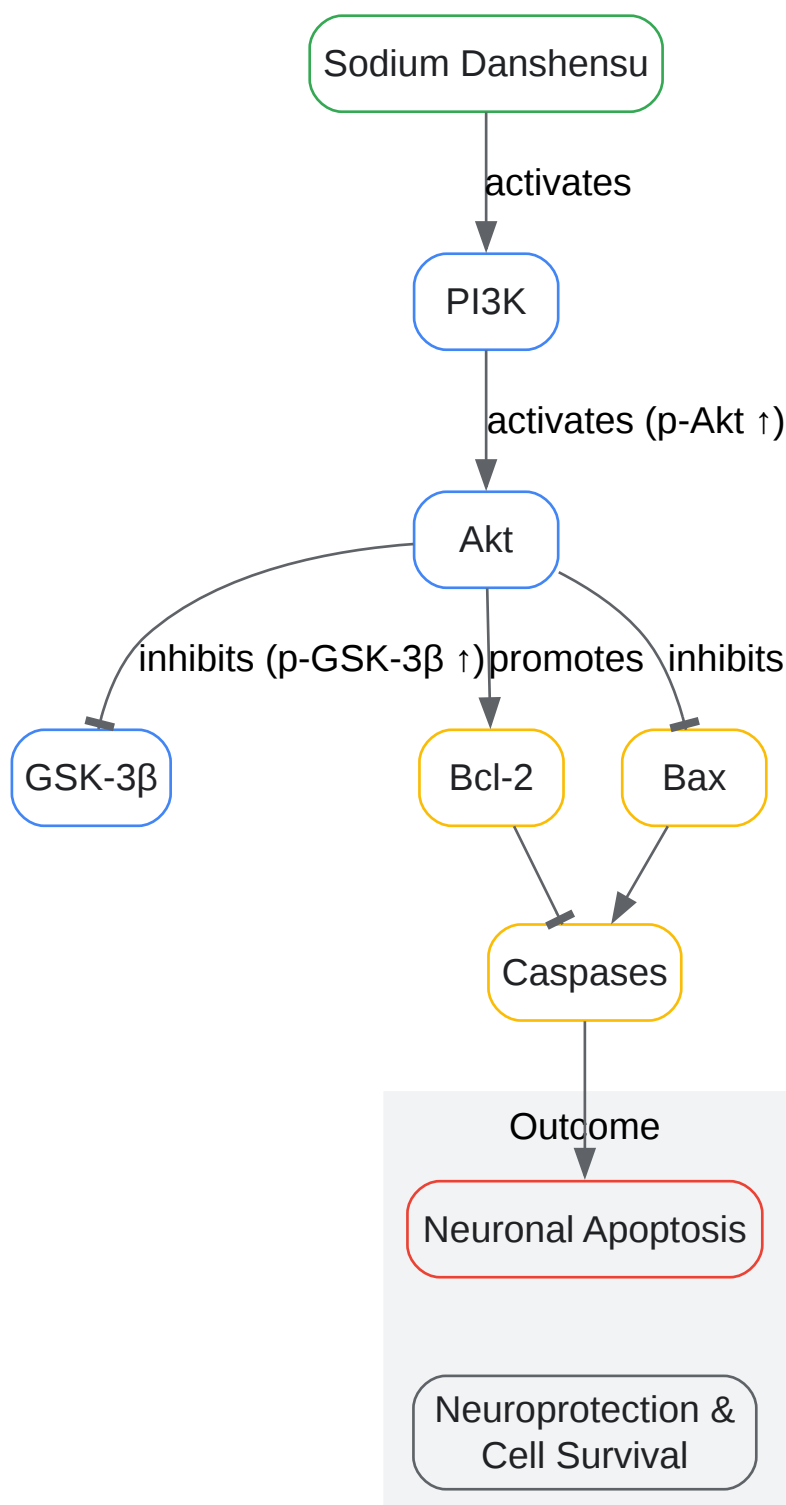


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Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.

#### B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, **Sodium Danshensu** exerts a neuroprotective effect by activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt and its downstream target, GSK-3 $\beta$ . [14] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase activity and reducing neuronal cell death.[14]



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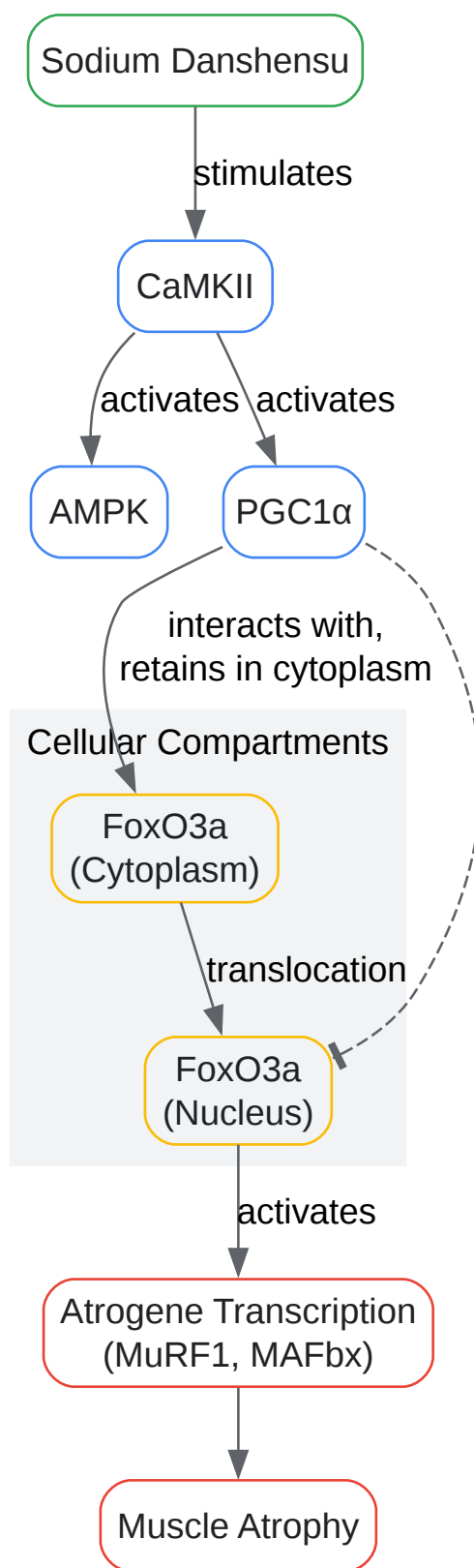
Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.

## Regulation of Skeletal Muscle

**Sodium Danshensu** plays a dual role in skeletal muscle health by preventing atrophy and promoting a more efficient metabolic phenotype.

### A. Alleviation of Muscle Atrophy via CaMKII/PGC1 $\alpha$ /FoxO3a Pathway

In models of sarcopenia, **Sodium Danshensu** alleviates muscle atrophy by modulating a calcium-dependent signaling pathway.<sup>[17][18]</sup> It stimulates CaMKII, which in turn activates AMPK and PGC1 $\alpha$ .<sup>[17]</sup> This leads to an increased protein-protein interaction between PGC1 $\alpha$  and the transcription factor FoxO3a.<sup>[17]</sup> This interaction prevents FoxO3a from translocating to the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes (atrogenes) such as MuRF1 and MAFbx.<sup>[17][18]</sup>

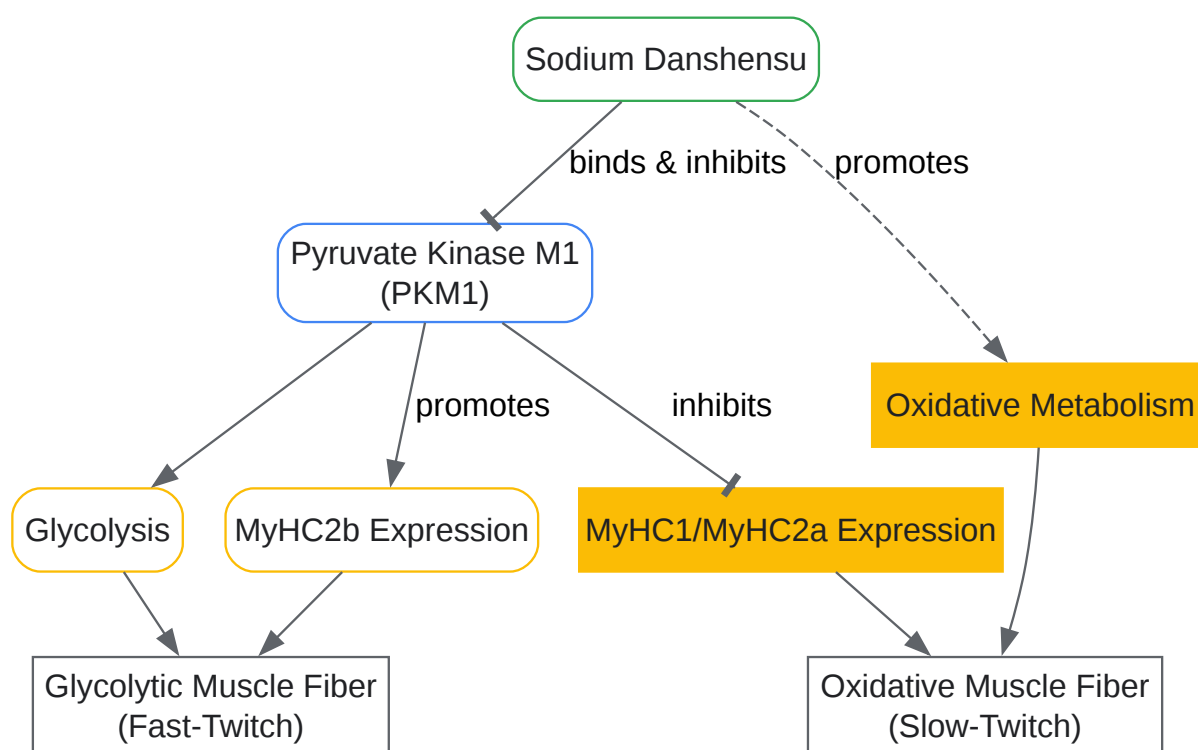


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Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.

## B. Modulation of Muscle Fiber Type via PKM1 Inhibition

**Sodium Danshensu** can promote the transformation of skeletal muscle from a fast-twitch, glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly binding to and inhibiting the activity of Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis. [19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g., MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a), enhancing muscle endurance and oxidative capacity.[19]



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Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

## Key Experimental Methodologies

### Experimental Protocol 2: In Vivo Neuroprotection Study (MCAO Model)[15]

- **Animal Model:** Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
- **Grouping and Dosing:** Randomly divide rats into sham, control (vehicle), and treatment groups (e.g., 30 mg/kg and 60 mg/kg **Sodium Danshensu**). Administer treatment (e.g., via tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.
- **Neurological Assessment:** Evaluate neurological deficits at specified time points using a standardized scale (e.g., modified neurological severity score, mNSS).
- **Infarct Volume Measurement:** At the end of the study, euthanize animals and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
- **Histology and Apoptosis Assay:** Fix brain tissue in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL assay to quantify apoptotic cells in the ischemic penumbra.
- **Biochemical Analysis:** Homogenize brain tissue to prepare lysates for Western blot analysis to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax).

## Experimental Protocol 3: In Vitro Skeletal Muscle Fiber Type Study[20]

- **Cell Culture and Differentiation:** Culture C2C12 myoblasts in growth medium. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) and culture for 4-6 days.
- **Treatment:** Treat differentiated myotubes with various concentrations of **Sodium Danshensu** (e.g., 20  $\mu$ M) for a specified duration (e.g., 24-48 hours).
- **Target Identification (DARTS):** To identify protein targets, lyse C2C12 cells and incubate the lysate with **Sodium Danshensu** (20  $\mu$ M) or a vehicle control. Perform limited proteolysis using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein from degradation. Analyze the resulting protein bands via SDS-PAGE and mass spectrometry to identify protected proteins (e.g., PKM1).

- **Enzyme Activity Assay:** Measure pyruvate kinase (PK) activity in lysates from treated and untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of PK activity.
- **Gene and Protein Expression Analysis:** Extract RNA and protein from treated myotubes. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of these isoforms.

## Conclusion

**Sodium Danshensu** is a pharmacologically active compound with a well-characterized chemical structure and a favorable stability profile compared to its parent molecule. Preclinical pharmacokinetic data highlight its poor oral absorption but suitability for parenteral administration. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1 $\alpha$ /FoxO3a, which are central to cell survival, autophagy, and metabolism. The ability of **Sodium Danshensu** to provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The data and protocols presented in this guide offer a solid foundation for drug development professionals and researchers to further explore and harness the therapeutic capabilities of this promising natural product derivative.

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